Vercirnon - 698394-73-9

Vercirnon

Catalog Number: EVT-285984
CAS Number: 698394-73-9
Molecular Formula: C22H21ClN2O4S
Molecular Weight: 444.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vercirnon, also known as CCX282-B, is a small molecule antagonist of the C-C chemokine receptor type 9 (CCR9) [, , , ]. This receptor plays a crucial role in directing the migration of lymphocytes to the small intestine [, ]. Vercirnon acts by selectively binding to CCR9, effectively blocking the interaction between CCR9 and its natural ligand, CCL25 (also known as TECK) [, , ]. This interaction is particularly relevant in the context of inflammatory bowel disease (IBD), where CCR9 is implicated in the aberrant immune response observed in the intestine [].

Future Directions
  • Optimization of CCR9 antagonists: Continued research is needed to develop CCR9 antagonists with improved potency, selectivity, and pharmacokinetic profiles [].
  • Further development of CCR9-targeted imaging agents: [11C]Vercirnon and other CCR9-specific imaging agents hold potential for non-invasive monitoring of CCR9 expression in various diseases [, ].
  • Exploring the therapeutic potential of CCR9 antagonists in other diseases: Given the role of CCR9 in lymphocyte trafficking, further research could explore its potential in other inflammatory and autoimmune diseases beyond IBD [].
  • Investigating the intracellular mechanism of CCR9 antagonism: Developing a deeper understanding of how intracellular allosteric antagonists like Vercirnon modulate CCR9 activity could pave the way for novel therapeutic strategies [, ].
Source and Classification

Vercirnon is classified as an oral small-molecule CCR9 antagonist. It was developed by GlaxoSmithKline under license from other research entities and has progressed through clinical trials for the treatment of Crohn's disease. Its primary mechanism involves blocking the CCR9 receptor, which plays a significant role in the inflammatory response associated with various autoimmune diseases .

Synthesis Analysis

The synthesis of vercirnon involves several key steps that utilize established organic chemistry techniques. The initial synthetic route typically starts from commercially available precursors. For example, a common approach includes:

  1. Formation of the core structure: The synthesis often begins with the creation of a pyridine or pyrazine core.
  2. Functionalization: Subsequent steps involve introducing various functional groups to enhance the compound's affinity for the CCR9 receptor.
  3. Purification and characterization: After synthesis, compounds are purified using techniques such as chromatography and characterized using spectroscopic methods (e.g., NMR and mass spectrometry).

Specific parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

Vercirnon's molecular structure is characterized by a complex arrangement that facilitates its interaction with the CCR9 receptor. The compound features:

  • A pyridine ring, which is crucial for receptor binding.
  • Substituents that enhance selectivity and potency against CCR9.

The three-dimensional conformation of vercirnon allows it to fit into the allosteric binding site of CCR9 effectively. Structural analysis via X-ray crystallography has provided insights into how vercirnon interacts at the molecular level with the receptor .

Chemical Reactions Analysis

Vercirnon undergoes various chemical reactions during its interaction with biological systems:

  1. Binding Reactions: Vercirnon binds to CCR9 through non-covalent interactions (hydrogen bonds, hydrophobic interactions) that stabilize its position within the receptor's binding pocket.
  2. Metabolic Reactions: In vivo studies suggest that vercirnon is metabolized primarily in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation.

These reactions are essential for understanding both the pharmacodynamics and pharmacokinetics of vercirnon .

Mechanism of Action

The mechanism of action of vercirnon revolves around its ability to selectively inhibit CCR9. Upon binding to this receptor:

  1. Inhibition of Chemotaxis: Vercirnon prevents the migration of immune cells to sites of inflammation by blocking CCR9-mediated signaling pathways.
  2. Alteration of Cytokine Release: By inhibiting CCR9 activity, vercirnon can modulate cytokine release profiles associated with inflammatory responses.

Studies have shown that this mechanism can lead to reduced inflammation in models of Crohn's disease .

Physical and Chemical Properties Analysis

Vercirnon exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 338 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulation development and determining appropriate dosing regimens in clinical settings .

Applications

Vercirnon has several significant applications in scientific research and clinical practice:

  1. Therapeutic Use: Primarily investigated for treating Crohn's disease due to its role in modulating immune responses.
  2. Research Tool: Used as a model compound in studies investigating GPCR (G protein-coupled receptor) biology, particularly regarding intracellular allosteric modulation.
  3. Development of PROTACs: Vercirnon has been utilized as a scaffold for developing proteolysis-targeting chimeras (PROTACs), which aim to induce degradation of specific proteins involved in disease processes .
Molecular Pharmacology of Vercirnon

Mechanism of Action as a CCR9 Allosteric Antagonist

Intracellular Binding Site Dynamics and Receptor Conformational Modulation

Vercirnon (CCX282, GSK1605786) represents a groundbreaking class of chemokine receptor antagonists that target an intracellular allosteric binding site (IABS) on CC chemokine receptor type 9 (CCR9). The 2.8 Å resolution crystal structure (PDB ID: 5LWE) reveals vercirnon bound deep within the intracellular cavity of CCR9, approximately 30 Å away from the orthosteric chemokine-binding site [1] [6]. This cavity is formed by transmembrane helices 1, 2, 3, 6, 7, and helix 8 (H8), creating a solvent-exposed pocket that partially overlaps with the G-protein coupling interface [2] [7]. Key interactions stabilizing vercirnon-CCR9 binding include:

  • Hydrogen bonding between the sulfonamide group of vercirnon and Tyr1403.54 (Ballesteros-Weinstein numbering) and Arg143 of helix 3
  • Hydrophobic contacts involving Val2346.33, Ile2476.46, and Phe3127.56
  • π-π stacking between the chlorophenyl group and His2446.43 [6]

This intracellular binding triggers a conformational rearrangement that stabilizes CCR9 in an inactive state. Molecular dynamics simulations demonstrate that vercirnon occupancy prevents the characteristic outward movement of transmembrane helix 6 (TM6) – a universal hallmark of GPCR activation [5] [10]. The compound's high lipophilicity (cLogP ~4.15) facilitates membrane permeability, enabling access to this intracellular site [3] [4].

Table 1: Key Residues in CCR9 Intracellular Binding Site and Interactions with Vercirnon

Residue (Ballesteros-Weinstein Numbering)Transmembrane HelixInteraction TypeFunctional Role
Tyr1403.54TM3Hydrogen bondingStabilizes sulfonamide group
Arg143ICL2Hydrogen bondingSalt bridge formation
His2446.43TM6π-π stackingAromatic interaction with chlorophenyl
Val2346.33TM6HydrophobicVan der Waals contacts
Ile2476.46TM6HydrophobicBinds tert-butyl group
Phe3127.56TM7HydrophobicStabilizes pyridin-1-ium-1-olate

Inhibition of G-Protein Coupling and β-Arrestin Recruitment Pathways

Vercirnon functions as a dual-pathway antagonist by sterically blocking both G-protein coupling and β-arrestin recruitment to activated CCR9. The intracellular positioning of vercirnon directly occludes the Gαi protein binding site, preventing GDP/GTP exchange and subsequent signal transduction [1] [7]. NanoBRET-based binding assays using fluorescent vercirnon analogs demonstrate that vercirnon occupancy reduces Gαi coupling efficiency by >90% (IC50 = 3.99 nM) in recombinant systems [4].

Concurrently, vercirnon disrupts β-arrestin-2 recruitment through allosteric modulation of the receptor's intracellular surface. The compound exhibits slightly reduced potency in β-arrestin recruitment assays (IC50 = 20.2 nM) compared to G-protein inhibition, suggesting differential impacts on these signaling branches [4] [8]. This differential inhibition arises because:

  • The binding site partially overlaps with the core β-arrestin interaction interface on TM7 and H8
  • Vercirnon stabilizes a receptor conformation with restricted flexibility in ICL3, hindering phosphorylation-dependent β-arrestin docking [7] [8]

The long residence time of vercirnon (tr = 90 minutes) contributes to its sustained pharmacological effects. Kinetic studies reveal slow dissociation rates (koff = 1.12 × 10−2 min−1), significantly prolonging CCR9 antagonism beyond plasma clearance [4].

Table 2: Pharmacodynamic Parameters of Vercirnon in Signaling Pathways

Signaling PathwayAssay SystemIC50 (nM)Inhibition MechanismKinetic Parameter
i couplingNanoBRET (recombinant)3.99 ± 0.03Steric blockade of Gα bindingkon = 4.79 × 10−4 nM−1min−1
β-arrestin-2 recruitmentBRET (cellular)20.2 ± 0.06Conformational restriction of ICL3Residence time = 90.0 ± 2.4 min
CCL25-induced calcium fluxPrimary T-cells5.6Functional antagonismkoff = 1.12 × 10−2 min−1

Selectivity Profiling Against Chemokine Receptor Subtypes

Vercirnon demonstrates exceptional selectivity (>1000-fold) for CCR9 over other chemokine receptors, a property attributed to structural divergence within the intracellular binding pocket [1] [6]. Comprehensive radioligand displacement assays reveal:

  • High affinity for CCR9 (Ki = 1.1–2.35 nM)
  • Negligible binding to CCR1, CCR2, CCR3, CCR4, CCR5, CXCR3, and CXCR4 at concentrations up to 10 μM [1] [4]

The molecular basis for this selectivity lies in three key structural features of CCR9:

  • TM1/TM2 Interface: A unique cluster of hydrophobic residues (Val2346.33, Ile2476.46) forms a sterically constrained subpocket accommodating the tert-butyl group of vercirnon
  • Helix 8 Orientation: The distinct kink angle in CCR9's H8 creates a deeper binding groove compared to other chemokine receptors
  • Electrostatic Landscape: Positively charged residues (Arg143, His2446.43) establish a complementary charge distribution for vercirnon's anionic sulfonamide and pyridine-N-oxide groups [2] [6] [7]

Notably, vercirnon exhibits moderate cross-reactivity with CCR7 (IC50 ~250 nM), sharing 41% sequence homology in the intracellular domain. This cross-reactivity is attributed to conserved residues in TM6 (His2446.43) and TM7 (Phe3127.56) that participate in vercirnon binding [7].

Table 3: Selectivity Profile of Vercirnon Across Chemokine Receptors

Chemokine ReceptorSequence Homology in IABS (%)Ki or IC50 (nM)Key Differential Residues
CCR9100 (reference)1.1–2.35N/A
CCR741~250Leu6.43 vs His6.43
CCR238>10,000Gln6.43, Thr7.56
CCR535>10,000Thr6.43, Leu7.56
CXCR429>10,000Glu6.43, Tyr7.56
CX3CR131>10,000Arg6.43, Trp7.56

Properties

CAS Number

698394-73-9

Product Name

Vercirnon

IUPAC Name

4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3

InChI Key

JRWROCIMSDXGOZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

GSK1605786; GSK 1605786; GSK-1605786; CCX282B; CCX 282B; CCX-282b; CCX282-B; Vercirnon.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.